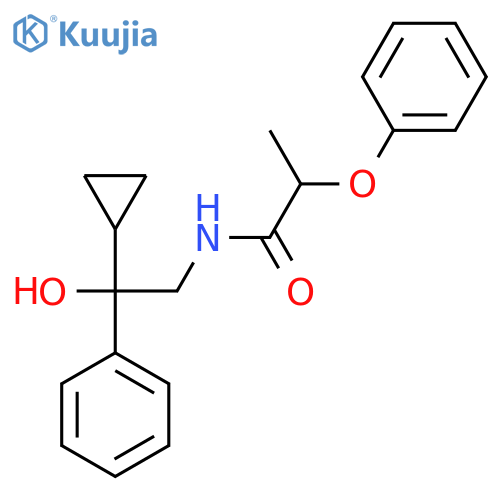Cas no 1421450-75-0 (N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide)

1421450-75-0 structure
商品名:N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide 化学的及び物理的性質
名前と識別子
-
- N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide
- AKOS024538268
- VU0536534-1
- 1421450-75-0
- F6200-3545
-
- インチ: 1S/C20H23NO3/c1-15(24-18-10-6-3-7-11-18)19(22)21-14-20(23,17-12-13-17)16-8-4-2-5-9-16/h2-11,15,17,23H,12-14H2,1H3,(H,21,22)
- InChIKey: OZRFPJQBCDFOBH-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC=CC=1)(CNC(C(C)OC1C=CC=CC=1)=O)C1CC1
計算された属性
- せいみつぶんしりょう: 325.16779360g/mol
- どういたいしつりょう: 325.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 411
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 58.6Ų
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6200-3545-5μmol |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide |
1421450-75-0 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6200-3545-3mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide |
1421450-75-0 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6200-3545-2μmol |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide |
1421450-75-0 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6200-3545-1mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide |
1421450-75-0 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6200-3545-2mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide |
1421450-75-0 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6200-3545-4mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide |
1421450-75-0 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6200-3545-5mg |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide |
1421450-75-0 | 5mg |
$69.0 | 2023-09-09 |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide 関連文献
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Y. J. Liu,Q. H. Kong RSC Adv., 2017,7, 51807-51813
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
1421450-75-0 (N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide) 関連製品
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬